molecular formula C25H43N3O3 B14289413 N-(4-Nitrophenyl)-N'-octadecylurea CAS No. 138517-15-4

N-(4-Nitrophenyl)-N'-octadecylurea

Cat. No.: B14289413
CAS No.: 138517-15-4
M. Wt: 433.6 g/mol
InChI Key: QBPAURVUUQKQEQ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-N’-octadecylurea is an organic compound characterized by the presence of a nitrophenyl group and a long octadecyl chain attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-N’-octadecylurea typically involves the nucleophilic addition of octadecylamine to 4-nitrophenyl isocyanate. This reaction is carried out in an organic solvent such as dichloromethane or toluene under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N-(4-Nitrophenyl)-N’-octadecylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-N’-octadecylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

N-(4-Nitrophenyl)-N’-octadecylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-N’-octadecylurea involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the long octadecyl chain can interact with lipid membranes, altering their properties. These interactions can affect cellular processes and membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrophenyl)-N’-octadecylurea is unique due to its combination of a nitrophenyl group and a long hydrophobic octadecyl chain. This dual functionality allows it to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications .

Properties

CAS No.

138517-15-4

Molecular Formula

C25H43N3O3

Molecular Weight

433.6 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-octadecylurea

InChI

InChI=1S/C25H43N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-25(29)27-23-18-20-24(21-19-23)28(30)31/h18-21H,2-17,22H2,1H3,(H2,26,27,29)

InChI Key

QBPAURVUUQKQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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